2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine
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Overview
Description
“2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine”, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Antitumor Activity
The design and synthesis of novel 1,2,4-oxadiazole derivatives, which include the chemical structure related to 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine, have been explored for their potential antitumor activity. These compounds have shown promise in in vitro anti-cancer assessments, indicating their relevance in medical applications for cancer treatment (Maftei et al., 2016).
Antimicrobial Activity
Studies on various 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties. These findings suggest the potential use of these compounds, including structures similar to 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine, in developing new antimicrobial agents (Fuloria et al., 2009), (Salimon et al., 2011).
Potential as Drug Candidates
Some 1,3,4-oxadiazole derivatives have shown favorable molecular properties that align with Lipinski’s Rule of Five, indicating their potential as drug candidates. This underscores the significance of compounds like 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine in pharmaceutical research (de Oliveira et al., 2012).
Enzyme Inhibition
Oxadiazole derivatives have been identified as potent inhibitors of enzymes like Acetyl- and Butyrylcholinesterase, suggesting their applicability in treating conditions like dementias and myasthenia gravis. This highlights the potential therapeutic applications of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine in neuroscience and pharmacology (Pflégr et al., 2022).
Apoptosis Induction and Anticancer Properties
Specific 1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells, serving as a basis for developing new anticancer agents. The structural similarities to 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine make it a compound of interest in cancer research (Zhang et al., 2005).
Energetic Materials Research
In the field of energetic materials, the integration of heterocyclic skeletons like 1,2,4-oxadiazole offers innovative approaches for developing high-performance explosives with enhanced safety profiles. This underscores the potential utility of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine in materials science (Yan et al., 2022).
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .
properties
IUPAC Name |
2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7/h7H,1-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEBAQBCSWGMAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine |
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